1-(Dimethylphosphorylmethyl)piperidin-3-amine;dihydrochloride
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Overview
Description
1-(Dimethylphosphorylmethyl)piperidin-3-amine;dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylphosphorylmethyl)piperidin-3-amine;dihydrochloride typically involves the reaction of piperidine derivatives with dimethylphosphorylating agents. One common method includes the reaction of piperidin-3-amine with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethylphosphorylmethyl)piperidin-3-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(Dimethylphosphorylmethyl)piperidin-3-amine;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Dimethylphosphorylmethyl)piperidin-3-amine;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dimethylphosphoryl group can form covalent bonds with active sites, leading to inhibition or modulation of biological activity. The piperidine ring structure allows for binding to specific receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
Piperidin-4-amine: Another piperidine derivative with an amino group at the 4-position.
Uniqueness: 1-(Dimethylphosphorylmethyl)piperidin-3-amine;dihydrochloride is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(dimethylphosphorylmethyl)piperidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N2OP.2ClH/c1-12(2,11)7-10-5-3-4-8(9)6-10;;/h8H,3-7,9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXRHIPWNDQKIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CN1CCCC(C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21Cl2N2OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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